Cas no 1704074-26-9 ((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid)

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
- AM88302
- (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
-
- インチ: 1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
- InChIKey: MBWMSRVVCSCYQS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(B(O)O)C=CC=1CN1CCC(CC1)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 262
- トポロジー分子極性表面積: 63.9
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855832-1g |
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |
1704074-26-9 | 98% | 1g |
¥3,933.00 | 2022-09-29 | |
TRC | C011162-500mg |
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |
1704074-26-9 | 500mg |
$ 650.00 | 2022-06-01 | ||
Chemenu | CM211345-1g |
(3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |
1704074-26-9 | 95% | 1g |
$877 | 2022-09-02 | |
TRC | C011162-250mg |
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |
1704074-26-9 | 250mg |
$ 395.00 | 2022-06-01 |
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acidに関する追加情報
Recent Advances in the Application of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1704074-26-9) in Chemical Biology and Pharmaceutical Research
In recent years, (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1704074-26-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, proteomics, and targeted therapy development. The compound's boronic acid moiety enables it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying biological interactions and designing novel therapeutics.
Recent studies have focused on the synthesis and optimization of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid to enhance its stability, solubility, and binding affinity. Researchers have employed advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate its molecular structure and interaction mechanisms. These efforts have provided critical insights into the compound's potential as a scaffold for developing inhibitors targeting specific enzymes or proteins involved in disease pathways.
One notable application of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is in the field of cancer research. Preliminary studies suggest that this compound can selectively bind to certain cancer-associated proteins, modulating their activity and potentially inhibiting tumor growth. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a proteasome inhibitor in multiple myeloma cell lines, highlighting its therapeutic potential. Further investigations are underway to explore its mechanism of action and optimize its pharmacokinetic properties for clinical use.
In addition to its therapeutic applications, (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid has also been utilized in chemical biology as a probe for studying protein-ligand interactions. Its ability to form reversible bonds with serine proteases and other enzymes makes it a versatile tool for activity-based protein profiling (ABPP). Recent advancements in ABPP techniques have leveraged this compound to identify novel drug targets and validate existing ones, contributing to a deeper understanding of disease mechanisms.
Despite its promising potential, challenges remain in the development and application of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid. Issues such as off-target effects, metabolic stability, and delivery efficiency need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this compound in both research and clinical settings.
In conclusion, (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1704074-26-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and broad applicability make it a valuable asset for drug discovery and biological studies. Continued research and development efforts are expected to yield significant advancements in its therapeutic and diagnostic applications, paving the way for innovative treatments in the future.
1704074-26-9 ((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid) 関連製品
- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)
- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 1780556-18-4(2-methyl-2,7-diazaspiro[4.5]decan-3-one)
- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)
- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)




